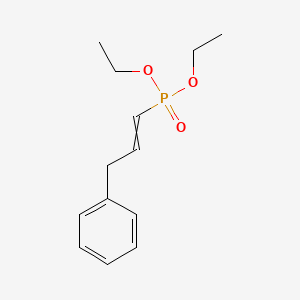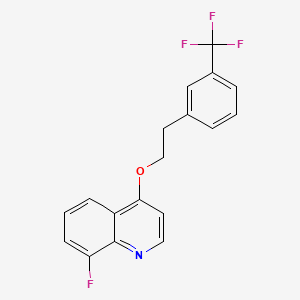![molecular formula C25H23NSn B14285668 Pyridine, 4-[2-(triphenylstannyl)ethyl]- CAS No. 119210-61-6](/img/structure/B14285668.png)
Pyridine, 4-[2-(triphenylstannyl)ethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 4-[2-(triphenylstannyl)ethyl]-: is an organotin compound that features a pyridine ring substituted at the 4-position with a 2-(triphenylstannyl)ethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4-[2-(triphenylstannyl)ethyl]- typically involves the reaction of 4-vinylpyridine with triphenyltin hydride under specific conditions. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to facilitate the addition of the triphenyltin group to the vinyl group on the pyridine ring.
Industrial Production Methods: While specific industrial production methods for Pyridine, 4-[2-(triphenylstannyl)ethyl]- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve higher yields and purity.
化学反应分析
Types of Reactions: Pyridine, 4-[2-(triphenylstannyl)ethyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of different organotin species.
Substitution: The triphenylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens or organolithium compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
科学研究应用
Pyridine, 4-[2-(triphenylstannyl)ethyl]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in various organic transformations.
Biology: The compound’s potential biological activity is of interest for studying its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It can be used in the production of materials with specific properties, such as catalysts or stabilizers.
作用机制
The mechanism by which Pyridine, 4-[2-(triphenylstannyl)ethyl]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triphenylstannyl group can interact with biological molecules, potentially altering their function or activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Pyridine: A basic heterocyclic organic compound with a structure similar to benzene but with one nitrogen atom replacing one carbon atom.
Triphenyltin Chloride: An organotin compound with three phenyl groups attached to a tin atom, commonly used as a pesticide and antifouling agent.
Uniqueness: Pyridine, 4-[2-(triphenylstannyl)ethyl]- is unique due to the combination of the pyridine ring and the triphenylstannyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications that other similar compounds may not fulfill.
属性
CAS 编号 |
119210-61-6 |
|---|---|
分子式 |
C25H23NSn |
分子量 |
456.2 g/mol |
IUPAC 名称 |
triphenyl(2-pyridin-4-ylethyl)stannane |
InChI |
InChI=1S/C7H8N.3C6H5.Sn/c1-2-7-3-5-8-6-4-7;3*1-2-4-6-5-3-1;/h3-6H,1-2H2;3*1-5H; |
InChI 键 |
AKQOOVGYKIEQTH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Sn](CCC2=CC=NC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


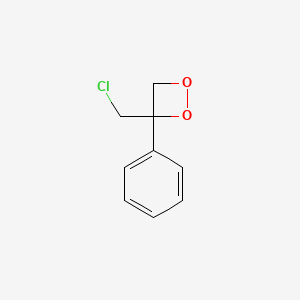

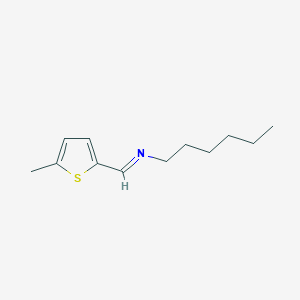
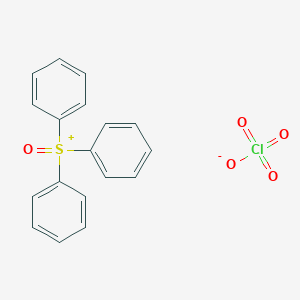
![3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate](/img/structure/B14285612.png)

![2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14285623.png)
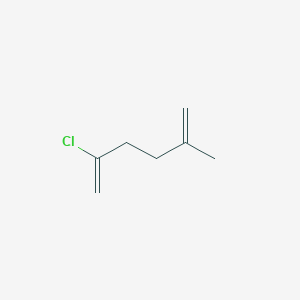
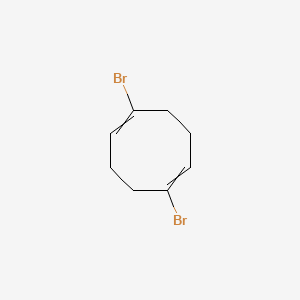
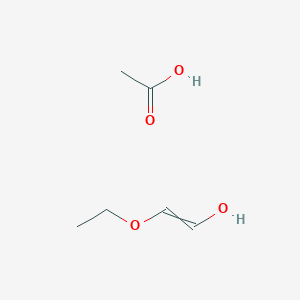
![2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane](/img/structure/B14285656.png)
![3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine](/img/structure/B14285664.png)
